Hair Dyeing: Color Gamut & Metal Ion Modulation vs. DHI
In hair dyeing applications, N-methyl-5,6-dihydroxyindole produces a wider and more tunable range of colors than unsubstituted 5,6-dihydroxyindole (DHI). With metal-ion pretreatment, the N-methyl compound yields shades from light brown to black, whereas DHI is limited to brown-to-black shades with longer processing times [1]. Dyeing times with the N-methyl derivative are as short as 5 minutes, compared to 40-90 minutes required for DHI or its methylated derivatives in prior art processes [1]. The N-methyl compound also exhibits superior solution stability, enabling pre-formulation and eliminating the need for immediate mixing before application, a critical procurement advantage for cosmetic formulation development [1].
| Evidence Dimension | Hair dye color gamut and processing time |
|---|---|
| Target Compound Data | Color gamut: Light brown to black with metal modulation; Dyeing time: 5 minutes (with metal pretreatment); Solution stability: Stable in alkaline solution |
| Comparator Or Baseline | 5,6-Dihydroxyindole (DHI, CAS 3131-52-0): Color gamut: Brown to black; Dyeing time: 40-90 minutes; Stability: Unstable in alkaline solution, requires immediate mixing |
| Quantified Difference | 5× to 18× shorter dyeing time; Expanded color gamut; Stable vs. unstable in alkaline solution |
| Conditions | Blended grey hair; 1% wt/wt N-methyl-5,6-dihydroxyindole solution at pH 8.5-12; metal-ion pretreatment with CuSO4, Fe2(SO4)3, AgNO3, or Zn(OAc)2 |
Why This Matters
For cosmetic formulation R&D, the N-methyl derivative's shorter processing time, broader color tunability, and shelf-stable solutions directly translate to reduced manufacturing complexity and expanded product differentiation opportunities relative to unsubstituted DHI.
- [1] European Patent EP0335477B1. The use of N-substituted-5,6-dihydroxyindoles as a hair coloring agent. Bristol-Myers Squibb Company, 1993. Claims 1-10; Examples II-IX. View Source
